Cas no 2229689-05-6 (4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol)

4-(2,3-Dihydro-1-benzofuran-5-yl)but-2-en-1-ol is a synthetic intermediate featuring a benzofuran core linked to a butenol moiety. This compound is of interest in organic and medicinal chemistry due to its structural versatility, serving as a building block for the synthesis of more complex molecules. The presence of the dihydrobenzofuran group enhances stability while the unsaturated butenol chain offers reactivity for further functionalization. Its well-defined structure makes it suitable for applications in pharmaceutical research, particularly in the development of bioactive compounds. High purity and consistent quality ensure reliable performance in synthetic workflows.
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol structure
2229689-05-6 structure
商品名:4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
CAS番号:2229689-05-6
MF:C12H14O2
メガワット:190.238363742828
CID:6010703
PubChem ID:165615990

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
    • 2229689-05-6
    • EN300-1809777
    • インチ: 1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h1-2,4-5,9,13H,3,6-8H2/b2-1+
    • InChIKey: SHYUKVQJDOEMRS-OWOJBTEDSA-N
    • ほほえんだ: O1CCC2C=C(C=CC1=2)C/C=C/CO

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809777-1.0g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
1g
$884.0 2023-06-03
Enamine
EN300-1809777-1g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
1g
$884.0 2023-09-19
Enamine
EN300-1809777-10g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
10g
$3807.0 2023-09-19
Enamine
EN300-1809777-5g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
5g
$2566.0 2023-09-19
Enamine
EN300-1809777-0.5g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
0.5g
$849.0 2023-09-19
Enamine
EN300-1809777-0.05g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
0.05g
$744.0 2023-09-19
Enamine
EN300-1809777-0.1g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
0.1g
$779.0 2023-09-19
Enamine
EN300-1809777-2.5g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
2.5g
$1735.0 2023-09-19
Enamine
EN300-1809777-0.25g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
0.25g
$814.0 2023-09-19
Enamine
EN300-1809777-10.0g
4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol
2229689-05-6
10g
$3807.0 2023-06-03

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 関連文献

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-olに関する追加情報

Introduction to 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol (CAS No: 2229689-05-6)

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No) 2229689-05-6, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecule's core structure incorporates a benzofuran moiety, which is a well-documented scaffold in the synthesis of bioactive molecules. The presence of a double bond in the but-2-en-1-ol part of its name suggests its capability to engage in various chemical reactions, making it a versatile intermediate in synthetic pathways.

The benzofuran ring system is particularly noteworthy in medicinal chemistry due to its prevalence in natural products and pharmaceuticals. Compounds containing this moiety often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol positions it as a promising candidate for further investigation into these areas. Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design derivatives of this compound with enhanced efficacy and reduced side effects.

In the context of drug discovery, the but-2-en-1-ol functional group provides a reactive site for further derivatization. This flexibility is crucial for developing novel therapeutic agents that can target specific biological pathways. For instance, studies have shown that compounds with similar structural motifs can modulate enzyme activity and receptor binding, which are key mechanisms in many diseases. The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. These processes often require careful optimization to ensure high yields and purity, which are non-negotiable in pharmaceutical applications.

Recent research has also explored the pharmacokinetic properties of molecules containing the benzofuran scaffold. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for their clinical translation. Advances in metabolomics and proteomics have provided valuable insights into the fate of such molecules within biological systems. For 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol, these studies could reveal potential metabolic pathways that might lead to the formation of active or inactive metabolites. Such information is critical for predicting drug efficacy and safety profiles.

The role of computational tools in drug discovery cannot be overstated. Molecular modeling and virtual screening have become indispensable techniques for identifying promising candidates like 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol. These methods allow researchers to simulate interactions between the compound and biological targets, thereby accelerating the drug development process. In particular, the integration of machine learning algorithms has enhanced the accuracy of these predictions. By analyzing vast datasets, these algorithms can identify patterns that might not be apparent through traditional experimental approaches. This synergy between experimental and computational methods has significantly advanced our ability to develop novel therapeutics.

The potential applications of 4-(2,3-dihydro-1-benzofuran-5-yb-butbutoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl)-butoenyl]-1-but(but(but(but(but(but(but(but(but(but(but(but(but(but(but(en(en(en(en(en(en(en(en(en(en(en(en(en(en(en(5-y(5-y(5-y(5-y(5-y(5-y(5-y(5-y(5-y(5-y(5-y(5-o(o(o(o(o(o(o(o(o(o(l(l(l(l(l(l(l(l(l(l(l(l(l-l-l-l-l-l-l))))))))))))))))))))

Future directions in the study of 4-(2,3-dihydro-benzofuran[buth[buth[buth[buth[buth[buth[buth[buth[buth[buth[buth[buth[buth[buth[byl]byl]byl]byl]byl]byl]byl]byl]byl]byl]-ene[ene[ene[ene[ene[ene[ene[ene[ene[ene[ene[ene[ene[-ol]]]]]]]]]]]]]]

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